Metrenperone-d4
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Overview
Description
Metrenperone-d4 is a deuterated form of Metrenperone, which is a selective type 2 serotonergic (5-HT2) antagonist. This compound is often used in scientific research due to its enhanced stability and unique properties compared to its non-deuterated counterpart.
Preparation Methods
The preparation of Metrenperone-d4 involves the incorporation of deuterium atoms into the Metrenperone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally follow the principles of organic synthesis involving deuterium exchange reactions.
Chemical Reactions Analysis
Metrenperone-d4, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Metrenperone-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry and other analytical techniques due to its unique isotopic signature.
Biology: It is used in studies involving the serotonergic system, particularly in understanding the role of 5-HT2 receptors.
Medicine: It is used in pharmacological studies to investigate the effects of serotonergic antagonists on various physiological processes.
Industry: It is used in the development of new drugs and therapeutic agents targeting the serotonergic system
Mechanism of Action
Metrenperone-d4 exerts its effects by selectively antagonizing the 5-HT2 receptors. This action inhibits the binding of serotonin to these receptors, thereby modulating various physiological processes such as mood, cognition, and cardiovascular function. The molecular targets and pathways involved include the serotonergic signaling pathway and the downstream effects on neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Metrenperone-d4 is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic properties. Similar compounds include:
Metrenperone: The non-deuterated form, which has similar pharmacological properties but lacks the enhanced stability of the deuterated form.
Other 5-HT2 antagonists: Compounds such as ketanserin and ritanserin, which also target the 5-HT2 receptors but may have different pharmacokinetic and pharmacodynamic profiles.
This compound stands out due to its specific use in research involving isotopic labeling and its enhanced stability compared to non-deuterated compounds.
Properties
Molecular Formula |
C24H26FN3O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2,7-dimethyl-3-[1,1,2,2-tetradeuterio-2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H26FN3O2/c1-16-3-8-22-26-17(2)21(24(30)28(22)15-16)11-14-27-12-9-19(10-13-27)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3/i11D2,14D2 |
InChI Key |
AXQRPYKSPHUOGZ-WDVOAUESSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C=CC(=CN2C1=O)C)C)C([2H])([2H])N3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C)C=C1 |
Origin of Product |
United States |
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